

# The Emergence of ZT55: A Novel JAK2 Inhibitor from Isatis indigotica

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**ZT55** is a novel, low molecular-weight compound originating from the traditional Chinese medicinal herb, Isatis indigotica Fort.[1][2]. Its discovery through a high-throughput screening program has identified it as a potent and highly selective inhibitor of Janus kinase 2 (JAK2), particularly the V617F mutant, a key driver in myeloproliferative neoplasms (MPNs)[1][2][3]. This technical guide provides a comprehensive overview of the origin, discovery, and preclinical evaluation of **ZT55**, including detailed experimental methodologies and a summary of its biological activity.

## Origin and Discovery of ZT55

**ZT55** is a synthetic derivative of bioactive constituents found in the roots of Isatis indigotica[4] [5][6]. The discovery of **ZT55** was the result of a high-throughput screening designed to identify compounds with selective inhibitory activity against JAK2[1]. While the precise synthetic pathway from a natural precursor in Isatis indigotica is proprietary, the foundational knowledge of the plant's rich alkaloid content guided the exploration that led to the identification of this potent inhibitor[7].

## **Mechanism of Action: Selective JAK2 Inhibition**



**ZT55** exerts its therapeutic effects through the selective inhibition of the JAK2 tyrosine kinase. It demonstrates remarkable potency against the constitutively active JAK2V617F mutant, which is a hallmark of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis[1][2][8].

### **Kinase Inhibition Profile**

In vitro kinase assays have established the high selectivity of **ZT55** for JAK2 over other members of the JAK family.

| Kinase | IC50 (μM) | Selectivity (fold vs. JAK2) |
|--------|-----------|-----------------------------|
| JAK1   | ~10       | ~322                        |
| JAK2   | 0.031     | 1                           |
| JAK3   | ~10       | ~322                        |

Table 1: In vitro kinase inhibitory activity of ZT55 against JAK family members. Data sourced from cell-free kinase assays[1][2][3].

## **Inhibition of the JAK/STAT Signaling Pathway**

**ZT55** effectively blocks the JAK/STAT signaling cascade, a critical pathway for cell proliferation and survival that is hyperactivated in MPNs. Treatment with **ZT55** leads to a dose-dependent reduction in the phosphorylation of JAK2 and its downstream targets, STAT3 and STAT5, in cells harboring the JAK2V617F mutation[1][2]. This inhibition of signaling leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately driving cancer cells towards apoptosis[1].





Click to download full resolution via product page

Figure 1: ZT55 Inhibition of the JAK/STAT Signaling Pathway



# Preclinical Efficacy of ZT55 In Vitro Anti-Proliferative and Pro-Apoptotic Effects

**ZT55** has demonstrated potent anti-proliferative effects in human erythroleukemia (HEL) cells, which are homozygous for the JAK2V617F mutation.

| Cell Line                                                   | ZT55 Concentration (μM) | Inhibition of Proliferation (%) |
|-------------------------------------------------------------|-------------------------|---------------------------------|
| HEL (JAK2V617F)                                             | 12.5                    | Data not available              |
| 25                                                          | Data not available      |                                 |
| 50                                                          | Data not available      | -                               |
| Table 2: Anti-proliferative effects of ZT55 on the HEL cell |                         |                                 |
| line. Quantitative data on the                              |                         |                                 |
| percentage of inhibition is not                             |                         |                                 |
| available in the provided                                   |                         |                                 |
| search results[1][9].                                       |                         |                                 |

Furthermore, **ZT55** induces cell cycle arrest and apoptosis in a dose- and time-dependent manner in HEL cells.



| ZT55 Concentration (μM)                                                                                                                                                                              | % Cells in G2/M Phase<br>(24h) | % Apoptotic Cells (48h) |
|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------|-------------------------|
| 0 (Control)                                                                                                                                                                                          | Baseline                       | Baseline                |
| 12.5                                                                                                                                                                                                 | Increased                      | Increased               |
| 25                                                                                                                                                                                                   | Significantly Increased        | Significantly Increased |
| 50                                                                                                                                                                                                   | Markedly Increased             | Markedly Increased      |
| Table 3: Effect of ZT55 on cell cycle distribution and apoptosis in HEL cells.  Specific percentages are not detailed in the search results, but a clear dose-dependent increase was reported[1][9]. |                                |                         |

# **In Vivo Anti-Tumor Activity**

The anti-tumor efficacy of **ZT55** has been evaluated in a xenograft mouse model using HEL cells. Oral administration of **ZT55** led to a significant suppression of tumor growth.

| Treatment Group                                                                                                                                                                                                                     | Dosage        | Tumor Volume Reduction (%) |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|----------------------------|
| Vehicle Control                                                                                                                                                                                                                     | -             | 0                          |
| ZT55                                                                                                                                                                                                                                | 100 mg/kg/day | Significant Reduction      |
| Table 4: In vivo anti-tumor efficacy of ZT55 in a HEL cell xenograft model. The exact percentage of tumor volume reduction is not specified in the search results, but a drastic attenuation of tumor growth was observed[1][2][9]. |               |                            |



## **Experimental Protocols**

The following are summaries of the key experimental protocols used in the evaluation of **ZT55**.

## In Vitro Kinase Inhibition Assay (HTRF)

The inhibitory activity of **ZT55** against JAK family kinases was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.





Click to download full resolution via product page

Figure 2: Workflow for HTRF Kinase Inhibition Assay



#### Protocol:

- Recombinant human JAK1, JAK2, and JAK3 enzymes were used.
- The assays were performed in 384-well plates.
- ZT55 was serially diluted and added to the wells.
- The kinase, biotinylated peptide substrate, and ATP were added to initiate the reaction.
- After incubation, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665) were added.
- The HTRF signal was measured on a compatible plate reader, and IC50 values were calculated from the dose-response curves[10][11][12].

## **Cell Proliferation Assay**

The effect of **ZT55** on the proliferation of HEL cells was assessed using a Cell Counting Kit-8 (CCK-8) or similar tetrazolium-based assay.

#### Protocol:

- HEL cells were seeded in 96-well plates and allowed to adhere.
- Cells were treated with various concentrations of ZT55 or vehicle control for 24, 48, and 72 hours.
- At the end of the incubation period, CCK-8 reagent was added to each well.
- After a further incubation, the absorbance at 450 nm was measured using a microplate reader.
- Cell viability was expressed as a percentage of the vehicle-treated control[9].

## **Cell Cycle Analysis**

Cell cycle distribution was analyzed by flow cytometry after propidium iodide (PI) staining.



#### Protocol:

- HEL cells were treated with different concentrations of ZT55 for 24 hours.
- Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
- Fixed cells were washed and then incubated with RNase A to degrade RNA.
- Cells were stained with propidium iodide.
- The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in G0/G1, S, and G2/M phases was determined[6][13].

## **Apoptosis Assay**

Apoptosis was quantified using an Annexin V-FITC/PI double staining assay followed by flow cytometry.

#### Protocol:

- HEL cells were treated with various concentrations of **ZT55** for 48 hours.
- Cells were harvested and washed with cold PBS.
- Cells were resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide.
- The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[14][15].

## **Western Blot Analysis**

The effect of **ZT55** on the JAK/STAT signaling pathway was investigated by Western blot.

#### Protocol:

HEL cells were treated with ZT55 for 24 hours.



- Total protein was extracted using a lysis buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration was determined using a BCA assay.
- Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane was blocked and then incubated with primary antibodies against total and phosphorylated forms of JAK2, STAT3, and STAT5, as well as Bcl-2 and Bax.
- After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[16][17][18].

## In Vivo Xenograft Study

The anti-tumor activity of **ZT55** in vivo was assessed in a subcutaneous HEL cell xenograft model in nude mice.

#### Protocol:

- Female athymic BALB/c nude mice were subcutaneously injected with HEL cells.
- When tumors reached a palpable size, mice were randomized into treatment and control groups.
- **ZT55** was administered orally at a dose of 100 mg/kg daily for a specified period.
- Tumor volume and body weight were measured regularly.
- At the end of the study, mice were euthanized, and tumors were excised, weighed, and photographed for analysis[19][20][21].

## Conclusion

**ZT55**, a novel compound derived from Isatis indigotica, has emerged as a promising therapeutic agent for the treatment of myeloproliferative neoplasms. Its high selectivity for JAK2, particularly the JAK2V617F mutant, and its potent anti-proliferative and pro-apoptotic



effects in preclinical models, underscore its potential for clinical development. Further investigation into its synthetic optimization, pharmacokinetic and pharmacodynamic properties, and long-term safety is warranted to translate these promising preclinical findings into effective therapies for patients with MPNs and potentially other JAK2-driven diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. revvity.com [revvity.com]
- 2. Discovery and evaluation of ZT55, a novel highly-selective tyrosine kinase inhibitor of JAK2V617F against myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug Repositioning via Graph Neural Networks: Identifying Novel JAK2 Inhibitors from FDA-Approved Drugs through Molecular Docking and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assaying cell cycle status using flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isatis indigotica: from (ethno) botany, biochemistry to synthetic biology PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untwining Anti-Tumor and Immunosuppressive Effects of JAK Inhibitors—A Strategy for Hematological Malignancies? [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]



- 15. Detect Cell Death: Apoptosis, Necrosis & Ferroptosis DOJINDO LABORATORIES [dojindo.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods to study xenografted human cancer in genetically diverse mice PMC [pmc.ncbi.nlm.nih.gov]
- 21. yeasenbio.com [yeasenbio.com]
- To cite this document: BenchChem. [The Emergence of ZT55: A Novel JAK2 Inhibitor from Isatis indigotica]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391772#origin-and-discovery-of-zt55-from-isatis-indigotica]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





